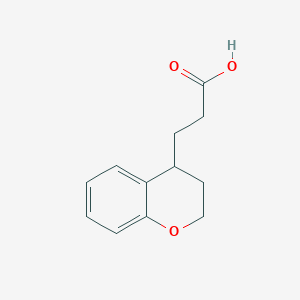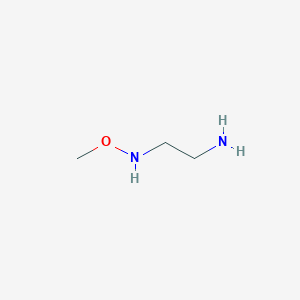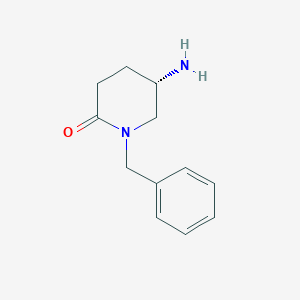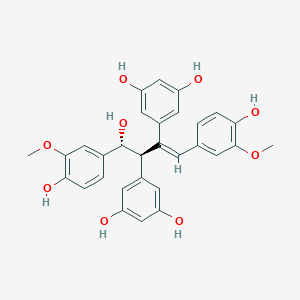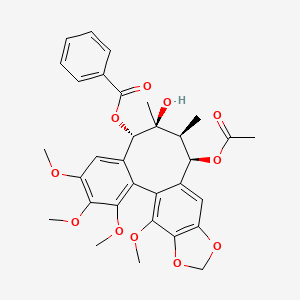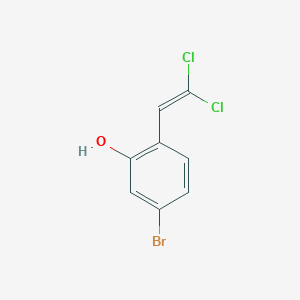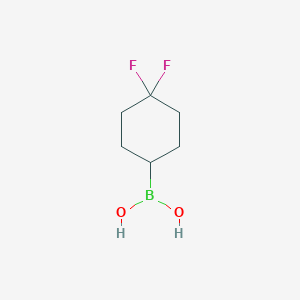
(4,4-Difluorocyclohexyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Difluorocyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a difluorocyclohexyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorocyclohexyl)boronic acid typically involves the hydroboration of 4,4-difluorocyclohexene followed by oxidation. The hydroboration step is carried out using diborane or borane reagents under controlled conditions to ensure selective addition to the double bond . The subsequent oxidation step converts the borane intermediate to the boronic acid using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: (4,4-Difluorocyclohexyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Amidation: Boron catalysts such as boric acid or boronic esters in the presence of amines.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl or alkenyl products.
Oxidation: Formation of the corresponding alcohol.
Amidation: Formation of amides.
科学研究应用
(4,4-Difluorocyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (4,4-Difluorocyclohexyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular processes .
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (4,4-Difluorocyclohexyl)boronic acid is unique due to the presence of the difluorocyclohexyl ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .
属性
分子式 |
C6H11BF2O2 |
|---|---|
分子量 |
163.96 g/mol |
IUPAC 名称 |
(4,4-difluorocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2 |
InChI 键 |
RYPNLNRVPOSDTI-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCC(CC1)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


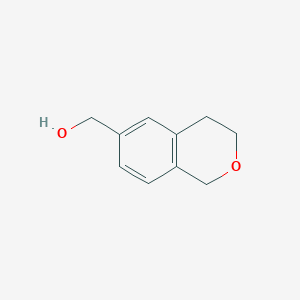
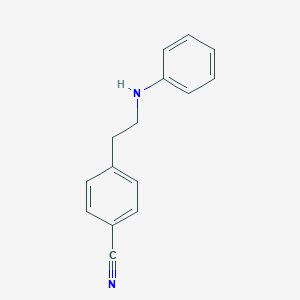

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
